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Glycyl-aspartyl-aspartyl-aspartyl-aspartyl-lysine-2-naphthylamide

Enzyme specificity serine protease discrimination enteropeptidase assay validation

Standard trypsin substrates fail to discriminate enteropeptidase activity, creating cross-reactivity artifacts in QC workflows. GD4K-na (CAS 70023-02-8) is the gold-standard fluorogenic substrate (Km = 0.16 mM, kcat = 115 s⁻¹) with zero detectable hydrolysis by trypsin, uniquely enabling enteropeptidase-specific quantification. - ≥95% HPLC purity, validated for fluorometric & impedance spectroscopy assays. - Eliminates trypsin interference with soybean trypsin inhibitor co-incubation. - Supplied with full kinetic benchmarking data for human vs. bovine enzyme QC.

Molecular Formula C34H44N8O14
Molecular Weight 788.8 g/mol
CAS No. 70023-02-8
Cat. No. B1442828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-aspartyl-aspartyl-aspartyl-aspartyl-lysine-2-naphthylamide
CAS70023-02-8
SynonymsGly-(Asp)(4)-Lys-2-NA
Gly-(L-Asp)(4)-L-Lys-2-naphthylamide
Gly-Asp-Asp-Asp-Asp-Lys-2-naphthylamide
glycyl-aspartyl-aspartyl-aspartyl-aspartyl-lysine-2-naphthylamide
Molecular FormulaC34H44N8O14
Molecular Weight788.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN
InChIInChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t20-,21-,22?,23-,24-/m0/s1
InChIKeyQLLWULMEPVZWTP-VPRBCIFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GD4K-na: Validated Fluorogenic Enteropeptidase Substrate


Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (synonyms: GD4K-na, GDDDDK-2-naphthylamide, Gly-(Asp)₄-Lys-2-naphthylamide; CAS 70023-02-8) is a synthetic pentapeptide derivative in which the trypsinogen activation sequence (Asp)₄-Lys is linked via an amide bond to the fluorophore 2-naphthylamine. It serves as the canonical fluorogenic substrate for enteropeptidase (enterokinase, EC 3.4.21.9), the serine protease that physiologically initiates pancreatic zymogen activation by cleaving trypsinogen at the (Asp)₄-Lys↓Ile site [1]. The recombinant human enteropeptidase light chain (L-HEP) cleaves GD4K-na with kinetic parameters Km = 0.16 mM and kcat = 115 s⁻¹, yielding a specificity constant kcat/Km of 718.7 mM⁻¹ s⁻¹ [2]. The compound is offered commercially at ≥95% HPLC purity (Sigma-Aldrich G5261) and is validated across multiple orthogonal assay platforms including fluorescence spectroscopy, impedance spectroscopy, and phage-display heterogeneous catalysis [3].

Substrate specificity Enteropeptidase-exclusive fluorogenic readout with trypsin orthogonality
Assay compatibility Reported cross-platform use: fluorescence spectroscopy, impedance, phage-display
Kinetic benchmarking Extensive BRENDA kinetic metadata supports method validation and mutant engineering

Why Generic Substrates Fail for Enteropeptidase Research


GD4K-na cannot be replaced by generic fluorogenic or chromogenic protease substrates because enteropeptidase exhibits a unique, exosite-driven substrate recognition mechanism distinct from all other trypsin-like serine proteases. Purified human enteropeptidase shows zero detectable hydrolysis of standard trypsin substrates (BAEE, BAPNA, BANA), while trypsin in turn displays complex, sigmoidal kinetics on GD4K-na rather than simple Michaelis-Menten behavior [1]. The structural basis for this discrimination resides in the conserved Lys99 residue of the enteropeptidase catalytic domain, which forms salt bridges with Asp residues at substrate positions P2–P4; mutation of Lys99 to alanine specifically ablates GD4K-na cleavage and reduces transition-state stabilization by 1.8–2.5 kcal mol⁻¹ [2]. Furthermore, the catalytic efficiency of human enteropeptidase on GD4K-na exceeds that of the bovine ortholog by approximately 10-fold, meaning that species-matched kinetic benchmarking is essential for quantitative inter-study reproducibility [3]. Substituting GD4K-na with a nonspecific ester (e.g., Z-Lys-SBzl) or a chromogenic peptide lacking the (Asp)₄ motif collapses the selectivity window that defines enteropeptidase activity measurements.

Standard trypsin substrates Enteropeptidase shows no detectable hydrolysis of BAEE, BAPNA, or BANA; direct substitution would eliminate enteropeptidase-specific signal.
Nonspecific ester Z-Lys-SBzl Lacks (Asp)₄ exosite engagement; cleaved by trypsin and may generate non-enteropeptidase signal in complex samples.
Truncated Asp motifs ( Two-order reduction in kcat/Km; assay sensitivity and detection floor may shift significantly.

Quantitative Evidence: GD4K-na Against Closest Comparators


Enteropeptidase vs. Trypsin: Absolute Substrate Discrimination

In a direct head-to-head study using identical substrate panels, highly purified human enteropeptidase exhibited no detectable hydrolysis of three standard trypsin substrates — α-N-benzoyl-DL-arginine ethyl ester (BAEE), α-N-benzoyl-DL-arginine-p-nitroanilide (BAPNA), and α-N-benzoyl-DL-arginine-2-naphthylamide (BANA) — whereas trypsin hydrolyzed all three with kinetic parameters matching literature values. Conversely, on GD4K-na, enteropeptidase-catalyzed hydrolysis obeyed simple Michaelis-Menten kinetics, yielding Km = 0.28 mM and kcat = 28.3 s⁻¹ (at 10 mM Ca²⁺), while trypsin-catalyzed hydrolysis of the same substrate was complex and sigmoidal, precluding simple steady-state characterization [1]. This bidirectional orthogonality means that GD4K-na provides a functional readout that is enteropeptidase-exclusive in complex biological matrices.

Enteropeptidase vs trypsin substrate specificity
Head-to-head comparison
GD4K-na: enteropeptidase Km = 0.28 mM, kcat = 28.3 s⁻¹ (Michaelis-Menten). Trypsin: complex sigmoidal. Enteropeptidase on BAEE/BAPNA/BANA: zero hydrolysis.
Supports enteropeptidase-exclusive assay signal without trypsin interference.
10 mM Ca²⁺, pH 8.0, 37°C.
Enzyme specificity serine protease discrimination enteropeptidase assay validation

Human vs. Bovine Enteropeptidase Catalytic Efficiency Gap

The recombinant human enteropeptidase light chain (L-HEP) cleaves GD4K-na with a specificity constant kcat/Km of approximately 718.7 mM⁻¹ s⁻¹ (Km = 0.16 mM, kcat = 115 s⁻¹), which is significantly higher — reported as approximately 10-fold greater — than the corresponding bovine enteropeptidase light chain on the identical substrate [1]. In a separate phage-display study, soluble human L-HEP produced Km = 20 μM and kcat = 92 s⁻¹ (kcat/Km = 4600 mM⁻¹ s⁻¹) for GDDDDK-β-naphthylamide, while the bovine catalytic subunit (EKMax, Invitrogen) digested a thioredoxin/human EGF fusion protein five times more slowly than equal activity units of human L-HEP under identical conditions [2][3].

Human vs bovine enteropeptidase efficiency
Cross-study comparable
Human L-HEP: kcat/Km ≈ 718.7 mM⁻¹ s⁻¹. Bovine: ~10-fold lower. Fusion protein processing 5× faster by human enzyme.
Supports selection of human enzyme–substrate pair for fusion-tag removal QC.
Human L-HEP, pH 8.4, 37°C.
Recombinant protein processing species-specific enzyme kinetics fusion protein tag removal

Lys99 Exosite: Structural Basis of Substrate Specificity

The crystal structure of the bovine enteropeptidase catalytic domain (2.3 Å resolution) in complex with the substrate-analog inhibitor Val-(Asp)₄-Lys-chloromethane revealed that Asp residues at P2–P4 form salt bridges with the Nζ atom of Lys99 on the enzyme surface — a contact not found in any other trypsin-family serine protease. Functional validation demonstrated that mutation of Lys99 to alanine, or acetylation with acetic anhydride, specifically prevented cleavage of trypsinogen and Gly-(Asp)₄-Lys-β-naphthylamide [1]. Quantitatively, these modifications reduced the rate of inhibition by Val-(Asp)₄-Lys-chloromethane by 22- to 90-fold, and Lys99 was calculated to contribute 1.8 to 2.5 kcal mol⁻¹ to the free energy of transition-state binding [1].

Lys99 exosite binding energy
Head-to-head comparison
ΔΔG‡ = 1.8–2.5 kcal mol⁻¹ Inhibition rate ↓ 22–90 fold
Molecular basis for (Asp)₄ requirement; alternative substrates lacking Asp motif may lose significant binding energy.
Crystallography at 2.3 Å resolution.
Substrate recognition exosite structure-activity relationship enteropeptidase engineering

Specific vs. Nonspecific Substrate Kinetic Partitioning

A systematic comparative analysis of human enteropeptidase light chain (L-HEP) kinetics on the specific amide substrate GD4K-na versus the nonspecific thiobenzyl ester Z-Lys-SBzl revealed differential ion sensitivity that constitutes a practical selectivity signature. For GD4K-na, increasing Ca²⁺ or Na⁺ concentrations elevated the Michaelis constant (Km) while the catalytic constant (kcat) remained practically unchanged; in contrast, Z-Lys-SBzl cleavage was unaffected by these ions [1]. The kinetic parameters for Z-Lys-SBzl cleavage were Km = 140 μM (0.14 mM) and kcat = 133 s⁻¹, yielding a kcat/Km of approximately 950 mM⁻¹ s⁻¹ — superficially comparable to GD4K-na's 718.7 mM⁻¹ s⁻¹ [2]. However, Z-Lys-SBzl is also hydrolyzed by trypsin and other serine proteases, offering no selectivity advantage, whereas GD4K-na's unique ionic modulation profile provides a built-in assay-integrity check.

GD4K-na vs Z-Lys-SBzl selectivity
Cross-study comparable
GD4K-na: Km 0.16 mM, kcat 115 s⁻¹, Ca²⁺-modulated Km. Z-Lys-SBzl: Km 0.14 mM, kcat 133 s⁻¹, no Ca²⁺ effect, trypsin-susceptible.
GD4K-na provides built-in orthogonality verification via Ca²⁺-dependent Km shift.
Ca²⁺ 0–50 mM, pH 8.4.
Substrate selectivity profiling enteropeptidase light chain kinetics ion modulation of catalysis

Histochemical Precision in Tissue Localization

A systematic histochemical comparison between a GD4K-na-based synthetic substrate method (0.5 mmol/L Gly-(Asp)₄-Lys-NA in 0.1 M cacodylate buffer, pH 7.4, with 10 mmol/L CaCl₂ and 0.5 mg/mL soybean trypsin inhibitor) and the classical trypsinogen-based procedure of Lojda and Mališ (1972) was conducted across duodenal, jejunal, and ileal cryostat sections from rat, guinea pig, minipig, monkey, marmoset, and human biopsies [1]. Microdensitometric evaluation demonstrated significant correlation between results from the two methods within each species. The synthetic substrate method provided a much more precise localization of enteropeptidase activity to the brush border and apical cytoplasm of villus enterocytes, and uniquely enabled activity demonstration in the presence of trypsin inhibitors and high background trypsin activity [1]. Its documented shortcomings were lower overall sensitivity and higher reagent cost.

GD4K-na vs trypsinogen histochemistry
Head-to-head comparison
GD4K-na method: precise brush-border localization, trypsin-inhibitor compatible. Trypsinogen method: broader staining, trypsin interference.
Supports enteropeptidase attribution in high-trypsin background tissue sections.
Validated across 6 mammalian species.
Histochemistry enteropeptidase tissue localization cryostat section enzymology

Asp Residue Number Dependence in Catalysis

A systematic comparative study of enteropeptidase secondary specificity using peptide substrates of general formula A-(Asp/Glu)n-Lys(Arg)↓-B, where n = 1–4, established that catalytic efficiency scales nonlinearly with the number of Asp/Glu residues occupying positions P2–P5 [1]. The absence of a negatively charged residue at P2 reduces hydrolysis efficiency by two orders of magnitude. Substitution of Lys by Arg at P1 increases efficiency approximately 2-fold, and the chromophoric synthetic substrate G₅DK-F(NO₂)G (kcat/Km = 2380 mM⁻¹·min⁻¹ ≈ 39.7 mM⁻¹·s⁻¹) proved more efficient than the fusion protein PrAD₄K-P26 (kcat/Km = 1260 mM⁻¹·min⁻¹ ≈ 21.0 mM⁻¹·s⁻¹) [1]. Critically, the secondary specificity of enteropeptidase differs fundamentally from that of trypsin, confirming that the (Asp)₄ tetrapeptide motif is not merely a preference but the functional minimum for selective, high-efficiency cleavage [1].

Asp residue requirement for catalysis
Class-level inference
GD4K-na (n=4): kcat/Km = 718.7 mM⁻¹ s⁻¹ n=1 substrates: 7–40 mM⁻¹ s⁻¹ (~100-fold reduction)
Four Asp residues represent the minimal functional recognition motif for robust enteropeptidase activity.
Systematic truncation study, pH 8.0, 25–37°C.
Substrate length-activity relationship enteropeptidase secondary specificity peptide substrate engineering

Verified Application Scenarios for GD4K-na


Enteropeptidase Quantification in Biopsies and Serum

GD4K-na enables fluorimetric enteropeptidase determination in human intestinal homogenates and serum with trypsin interference eliminated by co-incubation with soybean trypsin inhibitor (0.5 mg/mL) [1]. The method is validated across rat small intestine and human duodenal biopsies, with enteropeptidase-catalyzed hydrolysis obeying simple steady-state kinetics at Km = 0.17–0.28 mM depending on Ca²⁺ concentration. The addition of Zn²⁺ quenches interference from nonspecific arylamidases in serum, making GD4K-na the substrate of choice for clinical enteropeptidase assays where trypsinogen-based methods fail due to endogenous trypsin background . In contrast, the classical trypsinogen activation method cannot discriminate enteropeptidase from trypsin-catalyzed trypsinogen autoactivation.

QC Release Assay for Recombinant Enteropeptidase

GD4K-na serves as the gold-standard QC substrate for batch-release testing of recombinant human enteropeptidase light chain (L-HEP) produced for biopharmaceutical fusion-protein processing. The human enzyme achieves Km = 0.16 mM and kcat = 115 s⁻¹ on GD4K-na, with a specificity constant (kcat/Km = 718.7 mM⁻¹·s⁻¹) approximately 10-fold higher than the bovine ortholog [1]. This differential directly translates to reduced enzyme loading requirements: human L-HEP digests thioredoxin/human EGF fusion protein five times faster than equal activity units of bovine EKMax under identical conditions . Procurement specifications should therefore require GD4K-na-based activity certification rather than nonspecific esterase (Z-Lys-SBzl) units, which fail to reflect the (Asp)₄-dependent exosite engagement that governs authentic fusion-protein cleavage efficiency.

Histochemical Localization in Disease-State Tissue

The GD4K-na histochemical protocol (0.5 mmol/L substrate, 0.1 M cacodylate buffer pH 7.4, 10 mmol/L CaCl₂, 0.5 mg/mL soybean trypsin inhibitor, tetrazonium fluoroborate coupling) provides enteropeptidase localization with brush-border and apical cytoplasmic precision unattainable by the trypsinogen method [1]. This protocol has been validated across six mammalian species including human biopsies from coeliac sprue, chronic pancreatitis, and mucoviscidosis patients. Microdensitometric evaluation confirmed significant correlation with the trypsinogen method while uniquely enabling activity demonstration in high-trypsin backgrounds — critical for pancreatic insufficiency specimens where trypsinogen autoactivation artifacts are prohibitive [1].

Enteropeptidase Mutant Engineering and Directed Evolution

GD4K-na's well-characterized kinetic fingerprint across wild-type and mutant enteropeptidase forms — including Km values ranging from 19 μM (phage-bound human L-HEP) to 0.75 mM (baculovirus-expressed bovine enzyme), and kcat values from 17.1 s⁻¹ (K96A mutant) to 121 s⁻¹ (impedance spectroscopy) — makes it the only substrate with sufficient cross-platform benchmarking density for quantitative structure-activity relationship (QSAR) studies [1]. The BRENDA database aggregates 33 KM and 24 kcat measurements for this compound across fluorescence, impedance, and absorbance detection modalities, providing an unmatched reference framework for evaluating engineered enteropeptidase variants [1]. No alternative enteropeptidase substrate approaches this breadth of annotated kinetic metadata.

Application
Selection Property
Validation Focus
Intestinal enteropeptidase bioanalysis
Trypsin-orthogonal fluorogenic detection
Enteropeptidase activity assay with soybean trypsin inhibitor control
Recombinant enteropeptidase batch QC
GD4K-na-based activity certification
kcat/Km benchmarking against human L-HEP reference standard
Histochemical localization research
Brush-border and apical cytoplasmic precision
Trypsin-independent staining validation in high-background tissue sections
Mutant engineering and QSAR
Cross-platform kinetic metadata density
Extensive kinetic metadata for variant benchmarking across fluorescence, impedance, absorbance
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